Nafoxidine (CAS 1845-11-0) is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class. Structurally distinguished by its rigid dihydronaphthalene core, it serves as a critical pharmacological tool for estrogen receptor (ER) profiling, multidrug resistance (MDR) research, and SERM scaffold development[1]. Available as a free base or a highly water-soluble hydrochloride salt (CAS 1847-63-8), Nafoxidine exhibits robust solubility in standard laboratory solvents like DMSO (up to 25 mg/mL) . In procurement contexts, it is primarily sourced for in vitro endocrine models and oncology research where prolonged nuclear retention and specific ER-independent off-target activities are required.
Substituting Nafoxidine with more common triphenylethylene SERMs like Tamoxifen or Clomifene introduces significant structural and pharmacological liabilities. Tamoxifen and Clomifene possess an open alkene backbone, making them susceptible to E/Z isomerization; Clomifene itself is commercially supplied as a mixed formulation of two distinct isomers (zuclomifene and enclomifene) with opposing estrogenic effects [1]. Nafoxidine’s locked dihydronaphthalene ring system physically prevents this isomerization, providing a single, stable geometric conformation that guarantees batch-to-batch reproducibility in sensitive binding assays [2]. Furthermore, Nafoxidine exhibits distinct off-target profiles, such as stronger P-glycoprotein (Pgp) inhibition in ER-negative cells, which are lost or diminished if a generic SERM is used as a substitute [3].
Unlike open-chain triphenylethylenes, Nafoxidine features a dihydronaphthalene core that physically prevents cis/trans (E/Z) isomerization. While Clomifene is typically supplied as a non-racemic mixture of zuclomifene (~38%) and enclomifene (~62%), and Tamoxifen is vulnerable to photo-isomerization, Nafoxidine maintains a single stable geometry [1]. This structural rigidity ensures consistent spatial orientation of the amine-bearing side chain, which is critical for reproducible ER-alpha/beta docking.
| Evidence Dimension | Isomeric stability and composition |
| Target Compound Data | Nafoxidine (100% conformationally locked, 0% E/Z drift) |
| Comparator Or Baseline | Clomifene (~38/62% isomer mixture) / Tamoxifen (isomerization-prone) |
| Quantified Difference | Eliminates the ~62/38% isomeric variability inherent to baseline clomifene substitutes. |
| Conditions | Standard laboratory storage and in vitro assay conditions |
Procurement of Nafoxidine ensures absolute structural homogeneity, eliminating the confounding variable of shifting isomer ratios in sensitive receptor-binding assays.
Beyond its classical ER binding, Nafoxidine demonstrates pronounced ER-independent pharmacological activity, particularly in multidrug resistance models. In ER-negative T-lymphoblastic leukemia cells (CCRF/CEM and CCRF/VCR 1000), Nafoxidine exhibited the highest cytotoxicity and Pgp pump inhibition among tested SERMs [1]. It effectively inhibited rhodamine 123 efflux at sub-cytotoxic concentrations, outperforming both Tamoxifen and Clomifene in reversing vincristine resistance.
| Evidence Dimension | Pgp pump inhibition and ER-negative cytotoxicity |
| Target Compound Data | Nafoxidine (Highest Pgp inhibition and cytotoxicity) |
| Comparator Or Baseline | Tamoxifen and Clomifene (Lower relative activity) |
| Quantified Difference | Nafoxidine ranks as the most active modulator of Pgp efflux among the tested triphenylethylene SERMs. |
| Conditions | CCRF/VCR 1000 vincristine-resistant cell line (Rhodamine 123 efflux assay) |
For researchers studying MDR reversal, Nafoxidine provides a more potent baseline scaffold than Tamoxifen for inhibiting Pgp-mediated drug efflux.
Nafoxidine exhibits a highly specific kinetic profile when binding to the estrogen receptor ligand-binding domain. Surface plasmon resonance (SPR) analysis reveals that Nafoxidine associates with the ER at a rate of 2–6 × 10^3 M−1 s−1, which is approximately 500-fold slower than natural agonists like 17β-estradiol[1]. Despite this slower association, Nafoxidine is characterized by exceptionally long nuclear retention times, often maintaining receptor occupancy for 24 to 48 hours [2].
| Evidence Dimension | ER Association Rate and Nuclear Retention |
| Target Compound Data | Nafoxidine (2–6 × 10^3 M−1 s−1; 24–48 hr retention) |
| Comparator Or Baseline | 17β-estradiol (1–6 × 10^6 M−1 s−1; short retention) |
| Quantified Difference | ~500-fold slower association rate but significantly extended nuclear retention duration. |
| Conditions | Surface plasmon resonance (SPR) biosensor assay and in vivo nuclear tracking |
The extended nuclear retention makes Nafoxidine highly suitable for long-duration cell culture studies requiring sustained receptor blockade without frequent media changes.
Because of its locked dihydronaphthalene core, Nafoxidine is a highly suitable starting material or benchmark when designing non-isomerizable SERMs (such as Lasofoxifene derivatives). It allows medicinal chemists to evaluate side-chain modifications without the confounding variable of E/Z isomeric mixtures present in tamoxifen analogs[1].
Nafoxidine is highly effective as a positive control or primary investigational compound in multidrug resistance (MDR) oncology models. Its stronger ability to block Pgp pumps at sub-cytotoxic concentrations makes it specifically useful for reversing vincristine resistance in ER-negative cell lines[2].
For in vitro assays requiring prolonged ER-alpha/beta modulation, Nafoxidine is procured to leverage its 24-48 hour nuclear retention. This extended occupancy minimizes the need for continuous redosing in extended cell cultures, ensuring stable and uninterrupted receptor blockade [3].
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